5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 725711-31-9
VCID: VC4546265
InChI: InChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19)
SMILES: CC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione

CAS No.: 725711-31-9

Cat. No.: VC4546265

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione - 725711-31-9

Specification

CAS No. 725711-31-9
Molecular Formula C13H13N3O3
Molecular Weight 259.265
IUPAC Name 5-acetyl-6-amino-1-benzylpyrimidine-2,4-dione
Standard InChI InChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19)
Standard InChI Key OWYAXMSHYAJPHE-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Introduction

Synthesis Methods

The synthesis of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione involves multi-step reactions, often starting from substituted pyrimidine precursors. Key methodologies include:

Nucleophilic Aromatic Substitution

A common approach involves displacing halogen atoms on pyrimidine rings with amines or other nucleophiles. For example, 2,4-dichloropyrimidine derivatives can react with benzylamine under basic conditions (e.g., N,N\text{N,N}-diisopropylethylamine) to introduce the benzyl group at the 1-position . Subsequent acetylation at the 5-position and amination at the 6-position yield the target compound. Microwave-assisted synthesis has also been employed to enhance reaction efficiency, achieving yields of up to 68% under optimized conditions .

Ring-Closure Reactions

Alternative routes utilize cyclocondensation reactions. For instance, reacting 1-(4-amino-2-substituted-5-pyrimidinyl)ethanone with acetylacetic esters (e.g., methyl acetoacetate) under microwave irradiation forms the pyrido[2,3-d]pyrimidine core . This method avoids competitive side reactions by leveraging differences in substituent reactivity, such as using methylsulfinyl groups to enhance selectivity .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
BenzylationBenzylamine, DIPEA, EtOH, 75–85°C, 3 h60–75%
AcetylationAcetyl chloride, SnCl₄, toluene, 0°C, 3 h62–68%
CyclocondensationMicrowave (700 W), 8–12 min68%

Physicochemical Properties

The compound exhibits moderate solubility in polar organic solvents (e.g., dichloromethane, ethanol) but limited solubility in water due to its hydrophobic benzyl and acetyl groups . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 12.04 (s, 1H, NH), 8.34 (d, J = 1.6 Hz, 1H), 7.31–7.65 (m, aromatic protons), 2.44 (s, 3H, acetyl) .

  • MS (ES+): m/z 238.2/240.2 (M+H⁺) .

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with thermally stable heterocyclic systems .

Biological Activity

Enzyme Inhibition

Applications in Medicinal Chemistry

Anticancer Agents

The compound’s pyrimidine core is a key pharmacophore in kinase inhibitors. For example, palbociclib—a CDK4/6 inhibitor—shares structural motifs with this derivative, suggesting potential antiproliferative activity . Modifications at the 6-position (e.g., introducing halogenated benzyl groups) could further optimize pharmacokinetic properties .

Neuroprotective Agents

By inhibiting Aβ aggregation, this compound may mitigate neurotoxicity in Alzheimer’s models . Molecular docking studies reveal hydrogen bonding interactions with Aβ fibrils, stabilizing non-toxic conformations .

Recent Research and Developments

Recent advances focus on optimizing synthetic routes and exploring new therapeutic targets. For instance:

  • Asymmetric Hydrogenation: Enantioselective reduction of 5-acetylpyrimidines using chiral catalysts has achieved >90% enantiomeric excess, enabling access to stereochemically pure derivatives .

  • Hybrid Molecules: Conjugating this compound with NSAIDs (e.g., ibuprofen) enhances anti-inflammatory and neuroprotective effects in preclinical models .

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